molecular formula C15H23N3O3 B1392505 2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1242925-09-2

2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1392505
CAS No.: 1242925-09-2
M. Wt: 293.36 g/mol
InChI Key: TZJLFFSQBZSUEY-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid: is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a carboxylic acid group and a side chain containing an ethylpiperazine moiety. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis.

    Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group can be attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the piperazine ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the side chain, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to interact with specific receptors or enzymes, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Potential targets include:

    Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

    Ion Channels: The compound might interact with ion channels, altering cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylpiperazin-1-yl)acetic acid
  • 2-(4-Ethylpiperazin-1-yl)ethanol
  • 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid

Uniqueness

Compared to these similar compounds, 2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid stands out due to the presence of both the ethylpiperazine and the pyrrole carboxylic acid moieties. This dual functionality may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-17-5-7-18(8-6-17)13(19)9-12-14(15(20)21)11(2)10-16(12)3/h10H,4-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLFFSQBZSUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=C(C(=CN2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid
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2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid
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2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid
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2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid
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2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid
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2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid

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